4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the pyrazolone class of chemicals This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-thione
- 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-amine
Uniqueness
Its chlorobenzoyl group, in particular, plays a crucial role in its chemical behavior and interactions .
Properties
CAS No. |
82671-84-9 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-(2-chlorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,19H,1H3 |
InChI Key |
IMSJQIJJSOXWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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